molecular formula C12H16 B8528780 1-propyl-2,3-dihydro-1H-indene CAS No. 60584-82-9

1-propyl-2,3-dihydro-1H-indene

Cat. No.: B8528780
CAS No.: 60584-82-9
M. Wt: 160.25 g/mol
InChI Key: DYCGOFGOWDKOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-2,3-dihydro-1H-indene is an alkyl-substituted derivative of the indane scaffold, a bicyclic system comprising a benzene ring fused to a cyclopentane ring . The propyl group is attached to the aliphatic portion (cyclopentane ring) of the indane core. Indane derivatives are widely studied for their versatility in medicinal chemistry, materials science, and forensic toxicology due to their tunable electronic and steric profiles .

Properties

CAS No.

60584-82-9

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-propyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H16/c1-2-5-10-8-9-11-6-3-4-7-12(10)11/h3-4,6-7,10H,2,5,8-9H2,1H3

InChI Key

DYCGOFGOWDKOKT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=CC=CC=C12

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy in 12d, 12q) enhance antiproliferative activity by stabilizing interactions with tubulin .
  • Halogenation (e.g., 4-chloro derivative) introduces polarity, useful in analytical applications .
  • Aminoalkyl substituents (e.g., 5-(2-aminopropyl)) shift applications to neuropharmacology, as seen in novel cathinone derivatives .

Physicochemical and Structural Differences

Table 2: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight logP (Predicted) Notable Features
1-Propyl-2,3-dihydro-1H-indene (Target) C₁₂H₁₆ 160.26 ~3.5 (estimated) Propyl group increases hydrophobicity.
5-(2-Aminopropyl)-2,3-dihydro-1H-indene C₁₂H₁₇N 175.28 ~2.1 Amino group introduces polarity; bioactive in CNS.
4,5,6-Trimethoxy derivative (12d) C₁₈H₂₄O₃ 300.38 ~1.8 Methoxy groups reduce logP, enhance solubility.
4-Chloro-2,3-dihydro-1H-indene C₉H₉Cl 152.62 ~2.9 Chlorine atom enhances stability for lab use.

Structural Insights :

  • Aminoalkyl-substituted analogs (e.g., 5-(2-aminopropyl)) exhibit lower logP values due to polar amine groups, aligning with their role in CNS-targeting drugs .

Analytical Differentiation

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for distinguishing indane derivatives:

  • Methyl-2,3-dihydro-1H-indene forms a characteristic fragment ion at m/z 117 (loss of methyl), whereas tetrahydronaphthalene produces m/z 104 (loss of ethene) .
  • 5-(2-Aminopropyl)-2,3-dihydro-1H-indene can be identified via HRMS and NMR, with diagnostic peaks for the aminopropyl chain .

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